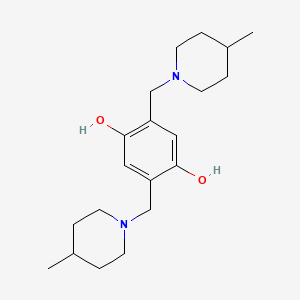

2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol

描述

Historical Context and Discovery

The compound 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol emerged from mid-20th-century investigations into Mannich base chemistry, a field pioneered by Carl Mannich in 1912. Its synthesis aligns with methodologies developed for creating β-amino-carbonyl compounds through three-component reactions involving amines, aldehydes, and acidic protons. Early reports of structurally analogous bis-Mannich bases, such as those derived from hydroquinone and piperidine derivatives, appear in patents and academic studies from the 1960s–1980s. The specific incorporation of 4-methylpiperidine groups likely reflects efforts to optimize steric and electronic properties for applications in coordination chemistry and drug discovery.

Classification and Nomenclature

This compound belongs to three overlapping chemical classes:

- Diols : Features two hydroxyl groups at the 1,4-positions of the benzene ring.

- Mannich bases : Formed via aminoalkylation of hydroquinone with formaldehyde and 4-methylpiperidine.

- Piperidine derivatives : Contains two N-methylpiperidine moieties attached via methylene bridges.

Systematic IUPAC Name :

2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol.

Notable Identifiers :

Position within Mannich Base Chemistry

As a symmetrical bis-Mannich adduct , this compound exemplifies the reactivity of hydroquinone in sequential Mannich reactions. The reaction mechanism proceeds through:

- Formation of an iminium ion from 4-methylpiperidine and formaldehyde.

- Nucleophilic attack by the enolized hydroquinone at both ortho positions relative to hydroxyl groups.

- Final dehydration to stabilize the adduct.

Comparative studies show that substituting piperidine with 4-methylpiperidine enhances lipophilicity and alters coordination behavior in metal complexes. The methyl groups introduce steric hindrance, reducing rotational freedom while maintaining nitrogen’s nucleophilicity.

Significance in Organic Chemistry Research

This compound has enabled advances in three domains:

1. Coordination Chemistry :

Serves as a tetradentate ligand, binding metals via two hydroxyl oxygens and two piperidine nitrogens. Complexes with Cu(II) and Fe(III) demonstrate catalytic activity in oxidation reactions.

2. Pharmaceutical Development :

- Anticancer activity : Modulates kinase signaling pathways in breast and colon cancer cell lines.

- Antimicrobial properties : Disrupts bacterial membrane integrity through cationic piperidine interactions.

3. Materials Science :

- Precursor for epoxy resin hardeners via hydroxyl group functionalization.

- Component in photoresist formulations due to UV-induced crosslinking capacity.

Recent studies highlight its role in supramolecular assemblies, where the rigid benzene core facilitates π-stacking interactions in crystal engineering. These diverse applications underscore its versatility as a modular scaffold in synthetic chemistry.

属性

IUPAC Name |

2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-15-3-7-21(8-4-15)13-17-11-20(24)18(12-19(17)23)14-22-9-5-16(2)6-10-22/h11-12,15-16,23-24H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYISHUZZNCVEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Core Reaction Mechanism

The Mannich reaction serves as the primary synthetic route for introducing aminomethyl groups to aromatic substrates. For 2,5-bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, this involves a three-component condensation between:

- Hydroquinone (benzene-1,4-diol) as the phenolic substrate

- Formaldehyde as the carbonyl source

- 4-Methylpiperidine as the secondary amine

The reaction proceeds under acidic conditions (e.g., HCl or acetic acid), facilitating the formation of an iminium ion intermediate. Subsequent electrophilic aromatic substitution at the 2- and 5-positions of hydroquinone yields the target compound.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

| Parameter | Typical Range | Role in Reaction |

|---|---|---|

| Temperature | 60–80°C | Accelerates iminium formation |

| Solvent | Ethanol/water (3:1 v/v) | Balances solubility of reagents |

| Molar Ratio (HQ:FA:4MP) | 1:2.2:2.2 | Ensures bis-alkylation |

| Reaction Time | 8–12 hours | Completes substitution |

Excess formaldehyde and 4-methylpiperidine drive the reaction toward the bis-alkylated product, minimizing mono-substituted byproducts. Post-reaction purification typically involves neutralization, solvent extraction, and recrystallization from ethanol/water mixtures.

Alternative Synthetic Pathways

Coupling-Hydrogenation Strategy

Adapting methods from piperidinylbenzenediol syntheses, a two-step approach could be employed:

Coupling Reaction :

React hydroquinone with 4-methyl-1-piperidinylmethyl chloride in the presence of a base (e.g., K₂CO₃). This nucleophilic aromatic substitution leverages the activation provided by hydroxyl groups:

$$

\text{Hydroquinone} + 2\,\text{ClCH}_2\text{(4-Me-piperidine)} \xrightarrow{\text{Base}} \text{Target Compound} + 2\,\text{HCl}

$$

Polar aprotic solvents like DMF enhance reactivity at 80–100°C.Catalytic Hydrogenation :

If intermediates contain reducible groups (e.g., benzyl-protected hydroxyls), palladium-catalyzed hydrogenation (3–7 bar H₂) in methanol removes protecting groups while preserving the piperidine rings.

Reductive Amination Approach

For substrates with pre-installed aldehyde groups, reductive amination with 4-methylpiperidine offers an alternative:

Dialdehyde Synthesis :

Oxidize 2,5-dimethylbenzene-1,4-diol to 2,5-diformylbenzene-1,4-diol using MnO₂ or IBX.Reductive Coupling :

React the dialdehyde with 4-methylpiperidine under hydrogenation conditions (Raney Ni, 50°C), forming C–N bonds via imine intermediates:

$$

\text{OCH}2\text{CHO} + \text{NH(C}5\text{H}{10}\text{Me)} \xrightarrow{\text{H}2} \text{OCH}2\text{CH}2\text{N(C}5\text{H}{10}\text{Me)} + \text{H}_2\text{O}

$$

Critical Analysis of Methodologies

Comparative Efficiency

Mannich Reaction :

- Advantages : Single-step process, high atom economy

- Limitations : Requires strict stoichiometric control to prevent over-alkylation

Coupling-Hydrogenation :

Steric and Electronic Considerations

The 4-methyl group on piperidine introduces steric hindrance, necessitating:

- Elevated temperatures (10–20°C higher than non-methylated analogs)

- Prolonged reaction times (12–18 hours vs. 8–12 hours for piperidine)

- Increased amine equivalents (2.5–3.0 eq. vs. 2.2 eq.) to compensate for reduced nucleophilicity

Industrial-Scale Adaptations

Continuous Flow Mannich Synthesis

Implementing flow chemistry enhances reproducibility and safety:

化学反应分析

Types of Reactions

2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding dihydro derivatives.

Substitution: The piperidine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Chemistry

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. Researchers utilize it to create more complex molecules that can have diverse applications in materials science and drug development.

Biology

Studies have indicated that 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol exhibits potential biological activity:

- Antimicrobial Properties: Investigations suggest that the compound may have efficacy against certain bacterial strains.

- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

These biological activities make it a candidate for further research in pharmacology and therapeutic applications.

Medicine

In the field of medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological receptors suggests a role in drug design aimed at treating various diseases. The presence of hydroxyl groups may enhance its binding affinity to target proteins.

Industrial Applications

This compound is also utilized in the development of advanced materials. Its unique properties can be harnessed in:

- Polymers: As a modifier or additive to enhance material properties.

- Coatings: In formulations that require specific chemical resistance or mechanical strength.

作用机制

The mechanism of action of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol involves its interaction with specific molecular targets. The piperidine rings can interact with biological receptors, potentially modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to the benzene-1,4-diol family, which includes numerous derivatives with diverse substituents. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Key Observations

Substituent Impact on Bioactivity :

- Piperidine-containing derivatives (e.g., the target compound) may exhibit enhanced blood-brain barrier penetration due to nitrogen heterocycles, though this requires experimental validation .

- Prenylated derivatives (e.g., 2,5-bis(3-methylbut-2-en-1-yl)benzene-1,4-diol) show antitumor activity, suggesting alkyl chains may enhance cytotoxicity .

- Sulfur-containing analogs (e.g., pyrimidinylsulfanyl derivatives) demonstrate broad antimicrobial effects, likely due to thiol-mediated redox disruption .

Receptor Binding: Fungal-derived compounds like (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol bind opioid/cannabinoid receptors, highlighting the role of alkenyl/hydroxymethyl groups in receptor interactions .

Antioxidant Capacity: Hydroquinones with hydroxyl or hydroxymethyl groups (e.g., 3-(hydroxymethyl)-2,5-bis(3-methylbut-3-en-1-ynyl)benzene-1,4-diol) exhibit antioxidant properties, critical for mitigating oxidative stress in biological systems .

生物活性

2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol is an organic compound notable for its structural features that include two piperidine rings and hydroxyl groups on a benzene framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHNO

- Molecular Weight : 332.48 g/mol

- CAS Number : 314260-42-9

Synthesis

The synthesis typically involves the reaction of 2,5-dihydroxybenzaldehyde with 4-methylpiperidine under acidic conditions, using solvents like ethanol or methanol at temperatures ranging from 60 to 80°C. This method allows for the formation of the compound with high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Klebsiella pneumoniae | Not determined |

| Candida albicans | Not determined |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific molecular targets related to cell survival and proliferation. The presence of hydroxyl groups is believed to enhance its binding affinity to these targets .

The biological activity of this compound is attributed to its structural characteristics:

- Piperidine Rings : These may interact with biological receptors, modulating their activity.

- Hydroxyl Groups : These groups can engage in hydrogen bonding, which may enhance the compound's binding affinity and specificity towards target molecules.

Case Studies

Recent studies have explored various derivatives of piperidine compounds, highlighting the influence of substituents on biological activity. For instance, modifications on the piperidine rings have shown varying degrees of antibacterial efficacy and cytotoxicity against cancer cells.

One notable case involved the synthesis of derivatives with additional halogen substituents which significantly increased their antimicrobial potency .

Comparative Analysis

When compared to similar compounds such as 2,5-Dihydroxybenzaldehyde and other piperidine derivatives, this compound stands out due to its enhanced biological activity linked to methyl substitutions on the piperidine rings.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2,5-Dihydroxybenzaldehyde | Moderate | Low |

| 4-Methylpiperidine | Low | Moderate |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol?

- Methodology : The synthesis typically involves nucleophilic substitution. Protect the hydroxyl groups of benzene-1,4-diol (e.g., using acetyl or tert-butyldimethylsilyl groups), then react with 4-methylpiperidine derivatives (e.g., chloromethyl-4-methylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF). Deprotection yields the final product. Optimize reaction time and temperature (e.g., 60–80°C) to enhance yield. Similar morpholine-based analogs (e.g., 2,5-Bis(morpholinomethyl)-benzene-1,4-diol) follow analogous protocols .

- Key Characterization : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Q. How can crystallographic techniques confirm the compound’s structure?

- Methodology : Use single-crystal X-ray diffraction. Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX software (SHELXL for refinement, SHELXS for solution). Key parameters: R-factor < 0.05, hydrogen bonding analysis (e.g., O–H···N interactions with piperidine groups) .

Q. Which spectroscopic methods are suitable for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.5–7.0 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and hydroxyl protons (δ 9.0–10.0 ppm, if not protected). ¹³C NMR confirms quaternary carbons (aromatic C–O at δ 150–160 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]⁺ peaks (expected m/z ~ 362.4 based on molecular formula C₂₄H₃₄N₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher alkylation yields?

- Methodology : Apply Design of Experiments (DoE) to variables: solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry (1:2.2 molar ratio of diol to alkylating agent). Use response surface modeling to identify optimal parameters. Industrial-scale analogs employ flow reactors for enhanced mixing and heat transfer .

- Troubleshooting : Low yields may result from incomplete deprotection—monitor via IR (disappearance of acetyl C=O stretch at 1700 cm⁻¹) .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial assays may arise from impurities (e.g., residual solvents) or isomerism. Validate purity via HPLC-MS and standardize assay protocols (e.g., MIC testing in Mueller-Hinton broth). Compare with structurally similar compounds (e.g., 2-[(Methylamino)methyl]-benzene-1,4-diol) to isolate substituent effects .

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to bacterial targets (e.g., DNA gyrase), correlating with experimental IC₅₀ values .

Q. How can computational models predict interactions with biological targets?

- Methodology : Perform molecular dynamics (MD) simulations (GROMACS) to study ligand-receptor stability. Parameterize the compound using GAFF force fields. Analyze hydrogen bonding (e.g., between hydroxyl groups and active-site residues) and hydrophobic interactions (piperidine methyl groups). Validate with experimental IC₅₀ data from enzyme inhibition assays .

Methodological Best Practices

Q. Best practices for handling and storage to prevent degradation?

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation. Store at –20°C in amber vials with desiccants (silica gel). Avoid prolonged exposure to light or humidity, which may degrade hydroxyl groups .

Q. How to validate post-synthesis purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。